2-Imino-2,3-dihydro-1H-imidazo(1,2-b)(1,2,4)triazole-5,6-dione
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Overview
Description
2-Imino-2,3-dihydro-1H-imidazo(1,2-b)(1,2,4)triazole-5,6-dione is a heterocyclic compound that features a unique structure combining imidazole and triazole rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-2,3-dihydro-1H-imidazo(1,2-b)(1,2,4)triazole-5,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-1,3,4-thiadiazole with glyoxal in the presence of a base, followed by oxidation to yield the desired compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as solvent choice and catalyst concentration, is crucial for achieving consistent quality in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Imino-2,3-dihydro-1H-imidazo(1,2-b)(1,2,4)triazole-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the imidazole or triazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-triazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce alkyl or aryl groups .
Scientific Research Applications
2-Imino-2,3-dihydro-1H-imidazo(1,2-b)(1,2,4)triazole-5,6-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Imino-2,3-dihydro-1H-imidazo(1,2-b)(1,2,4)triazole-5,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazo(1,2-b)(1,2,4)triazole-6-acetamide: Shares a similar core structure but with different functional groups.
2-Oxo-2,3-dihydro-1H-imidazo(1,2-a)indole-6,7-dicarbonitriles: Another related compound with a different ring fusion pattern.
Uniqueness
2-Imino-2,3-dihydro-1H-imidazo(1,2-b)(1,2,4)triazole-5,6-dione is unique due to its specific combination of imidazole and triazole rings, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds .
Properties
CAS No. |
39958-44-6 |
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Molecular Formula |
C4H3N5O2 |
Molecular Weight |
153.10 g/mol |
IUPAC Name |
2-amino-4H-imidazo[1,2-b][1,2,4]triazole-5,6-dione |
InChI |
InChI=1S/C4H3N5O2/c5-3-7-4-6-1(10)2(11)9(4)8-3/h(H3,5,6,7,8,10) |
InChI Key |
OBUBYXWLXRSLTH-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)C(=O)N2C(=NC(=N2)N)N1 |
Origin of Product |
United States |
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